Methyl heptafluoropropyl ketone

Übersicht

Beschreibung

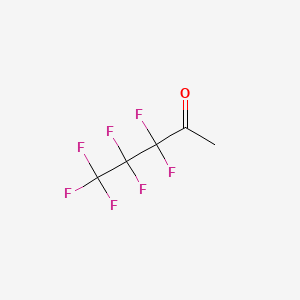

Methyl heptafluoropropyl ketone is a fluorinated ketone with the molecular formula C5H3F7O and a molecular weight of 212.0655 g/mol . This compound is known for its high thermal stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl heptafluoropropyl ketone typically involves the fluorination of pentan-2-one derivatives. One common method includes the reaction of pentan-2-one with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl heptafluoropropyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of heptafluoropentanoic acid.

Reduction: Formation of 3,3,4,4,5,5,5-Heptafluoropentan-2-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Solvent Applications

MHFPK is utilized as a solvent in various industrial processes due to its excellent solvency properties and low toxicity compared to traditional solvents like chlorofluorocarbons (CFCs). Its non-flammable nature and compatibility with various materials make it an ideal candidate for:

- Cleaning Agents : Effective in removing oils, greases, and other contaminants from surfaces.

- Oxygen Handling Systems : Its low toxicity and non-reactivity with oxygen make it suitable for use in environments where oxygen safety is paramount .

Thermal Energy Conversion

One of the most promising applications of methyl heptafluoropropyl ketone is in thermal energy conversion systems. Research indicates that MHFPK can be employed as a working fluid in Rankine cycle systems, where it converts thermal energy into mechanical energy. Key benefits include:

- Low Ozone Depletion Potential (ODP) : MHFPK has an ODP of less than 0.02, making it an environmentally friendly alternative to traditional refrigerants .

- Efficiency : Studies show that using MHFPK can enhance the efficiency of thermal cycles compared to conventional fluids by optimizing heat transfer processes .

Chemical Synthesis

MHFPK serves as a versatile reagent in organic synthesis, particularly in fluorination reactions. Its ability to introduce fluorine atoms into organic molecules is valuable in developing new pharmaceuticals and agrochemicals. Applications include:

- Fluorinated Building Blocks : Used as a precursor in the synthesis of more complex fluorinated compounds, which are crucial in drug development and material science .

- Electrophilic Fluorination : Acts as an electrophilic reagent in reactions aimed at synthesizing fluorinated derivatives of various organic compounds .

Case Study 1: Use in Thermal Systems

A study demonstrated the application of this compound as a working fluid in a binary power cycle system. The research highlighted:

- Increased Work Output : The use of MHFPK resulted in a higher net work output compared to traditional working fluids like HFC-245fa.

- Thermodynamic Properties : The study provided thermodynamic data indicating that MHFPK's boiling point and heat capacity are well-suited for maximizing cycle efficiency .

Case Study 2: Solvent Efficacy

In another investigation, researchers evaluated the performance of MHFPK as a cleaning solvent compared to CFCs. Findings included:

Wirkmechanismus

The mechanism of action of Methyl heptafluoropropyl ketone involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,3,4,4,5,5,5-Heptafluoropentan-2-ol: A reduced form of the ketone with similar fluorinated properties.

2,2,3,3,4,4,5,5-Octafluoropentanol: Another fluorinated alcohol with a higher degree of fluorination.

2,3,3,4,4,5,5-Heptafluoropentanoic acid: An oxidized derivative of the ketone.

Uniqueness

Methyl heptafluoropropyl ketone is unique due to its high thermal stability and reactivity, making it suitable for various specialized applications in research and industry .

Biologische Aktivität

Methyl heptafluoropropyl ketone (MHFPK) is a fluorinated organic compound with the formula C5H3F7O. Its unique structure and properties have garnered interest in various fields, including medicinal chemistry and materials science. This article explores the biological activity of MHFPK, focusing on its pharmacological effects, mechanisms of action, and potential applications.

- Molecular Formula : C5H3F7O

- Molecular Weight : 200.06 g/mol

- Log P (Partition Coefficient) : Indicates moderate lipophilicity, which affects its absorption and distribution in biological systems.

Biological Activity Overview

This compound exhibits notable biological activities, particularly as an inhibitor of group VIA calcium-independent phospholipase A2 (GVIA iPLA2). This enzyme plays a crucial role in lipid metabolism and inflammatory processes.

MHFPK acts as a selective inhibitor of GVIA iPLA2, which is implicated in various pathological conditions, including neurodegenerative diseases and inflammation. The inhibition is characterized by:

- Selectivity : MHFPK shows higher selectivity for GVIA iPLA2 compared to other phospholipases, indicating potential therapeutic advantages.

- Dose-Response Relationship : Studies demonstrate a dose-dependent inhibition of GVIA iPLA2 activity with an IC50 value in the nanomolar range, suggesting potent inhibitory effects.

In Vitro Studies

Research has shown that MHFPK effectively inhibits GVIA iPLA2 with significant potency. For example:

- IC50 Values : Studies reported IC50 values as low as 0.0001 µM for certain analogs of MHFPK, indicating strong inhibitory activity against GVIA iPLA2 .

Structure-Activity Relationship (SAR)

The biological activity of MHFPK is influenced by its structural features:

- Fluorination : The presence of fluorine atoms enhances lipophilicity and metabolic stability.

- Substituents : Variations in substituents on the aromatic ring can significantly alter potency and selectivity against different phospholipases .

Case Study 1: Inhibition of GVIA iPLA2

In a study evaluating the inhibitory effects of various fluorinated ketones, MHFPK was found to be one of the most potent inhibitors. The study involved:

- Experimental Setup : In vitro assays measuring enzyme activity in the presence of varying concentrations of MHFPK.

- Results : The compound demonstrated a significant reduction in enzyme activity compared to controls, supporting its potential as a therapeutic agent for conditions involving excessive phospholipase activity.

Case Study 2: Pharmacokinetics and Toxicology

A pharmacokinetic study assessed the absorption and metabolism of MHFPK:

- Absorption : High absorption rates were observed following oral administration in animal models.

- Metabolism : Initial studies suggest that MHFPK undergoes metabolic pathways similar to other fluorinated compounds, potentially involving cytochrome P450 enzymes .

Data Table

| Property | Value |

|---|---|

| Molecular Weight | 200.06 g/mol |

| Log P | Moderate Lipophilicity |

| IC50 (GVIA iPLA2) | 0.0001 µM |

| Selectivity | High |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl heptafluoropropyl ketone, and what are their key methodological considerations?

this compound is typically synthesized via:

- Grignard Reaction : Reaction of heptafluoropropyl methyl ketone with vinylmagnesium chloride in tetrahydrofuran (THF), yielding carbinols (60–80% crude yield). Challenges include isolating pure products due to residual THF (~20%), which requires large-scale vapor-phase chromatography for purification .

- Electrochemical Fluorination : Direct catalytic synthesis using hexafluoropropene oxide or perfluoropropionic acid fluoride in polar aprotic solvents (e.g., with alkali metal fluoride catalysts). This method avoids solvents and enables scalable production .

Q. How is this compound characterized spectroscopically, and what are the key spectral markers?

Key spectroscopic data include:

- 1H NMR : δ 3.14 (t, CH₂), δ 2.82 (t, CH₂), δ 1.86–1.80 (m, CH₂) .

- 19F NMR : δ −81.05 (CF₃), −121.56 (CF₂), −127.08 (CF₂) .

- 13C NMR : δ 193.9 (CO) with coupling to fluorinated carbons . These assignments aid in confirming the ketone’s fluorinated backbone and purity.

Q. What are the primary applications of this compound in materials science?

It is used as a plasma etching agent for SiO₂ in semiconductor fabrication. Studies demonstrate its effectiveness in generating reactive fluorine species under plasma conditions, enabling precise etching with minimal residue .

Advanced Research Questions

Q. How can researchers optimize synthetic yields and purity of this compound?

- Purification : Flash column chromatography (e.g., EtOAc/petroleum ether) improves purity post-synthesis . Vapor-phase chromatography is critical for removing THF residues in Grignard-derived products .

- Reaction Conditions : Electrochemical methods in tubular reactors (solvent-free) enhance yield and reduce impurities like perfluorinated byproducts .

Q. What analytical challenges arise in reconciling contradictory data on this compound’s physical properties?

Discrepancies in reported boiling points (e.g., 63–64°C vs. 101–102°C) may stem from isomeric variations or impurities. Researchers should validate purity via NMR and GC-MS and consult multiple sources .

Q. How do fluorinated substituents influence the ketone’s reactivity in organic transformations?

The electron-withdrawing nature of CF₃/CF₂ groups stabilizes the carbonyl, reducing nucleophilic attack rates. This property necessitates harsher conditions for reactions like nucleophilic additions compared to non-fluorinated ketones .

Q. What precautions are critical when handling this compound in experimental settings?

- Storage : Avoid exposure to air/moisture to prevent decomposition. Use inert atmospheres (N₂/Ar) .

- Safety : Use chemical-resistant gloves (e.g., nitrile) and fume hoods due to volatility (density: 1.40 g/mL) .

Methodological and Data Analysis Questions

Q. How can researchers address inconsistencies in fluorinated ketone spectral assignments?

Cross-validate NMR data with computational methods (e.g., DFT calculations for 19F shifts) and compare with structurally analogous compounds .

Q. What strategies improve the reproducibility of plasma etching studies using this compound?

- Process Control : Monitor plasma power density (e.g., 0.5–1.0 W/cm²) and gas flow rates to ensure consistent etching rates .

- Contamination Mitigation : Pre-clean substrates and use high-purity (>97%) ketone to avoid side reactions .

Q. How do solvent choices impact the ketone’s stability during long-term storage?

Non-polar solvents (e.g., hexane) minimize decomposition. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of fluorinated groups .

Eigenschaften

IUPAC Name |

3,3,4,4,5,5,5-heptafluoropentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F7O/c1-2(13)3(6,7)4(8,9)5(10,11)12/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYXROGTQYHLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188993 | |

| Record name | Methyl heptafluoropropylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-17-9 | |

| Record name | 3,3,4,4,5,5,5-Heptafluoro-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4,4,5,5,5-Heptafluoro-2-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl heptafluoropropylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,5-heptafluoropentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3,4,4,5,5,5-HEPTAFLUORO-2-PENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV8XCB6RSQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.